1-Methyl-6-oxopyridine-2-sulfonamide
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Overview
Description
1-Methyl-6-oxopyridine-2-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties . This compound features a pyridine ring substituted with a methyl group, a keto group, and a sulfonamide group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 1-Methyl-6-oxopyridine-2-sulfonamide typically involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of organic or inorganic bases . The general reaction conditions include:
Reagents: Primary or secondary amines, sulfonyl chlorides
Solvents: Organic solvents such as dichloromethane or acetonitrile
Bases: Organic bases like triethylamine or inorganic bases like sodium hydroxide
Temperature: Room temperature to moderate heating (20-80°C)
Industrial production methods often employ continuous flow reactors to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
1-Methyl-6-oxopyridine-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . Major products formed from these reactions include sulfonic acids, alcohols, and substituted sulfonamides.
Scientific Research Applications
1-Methyl-6-oxopyridine-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-6-oxopyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. In antibacterial applications, it acts as a competitive antagonist of p-aminobenzoic acid, inhibiting the synthesis of folic acid, which is essential for bacterial DNA production . In anticancer applications, it may inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
1-Methyl-6-oxopyridine-2-sulfonamide can be compared with other sulfonamide derivatives such as sulfamethazine and sulfadiazine . While these compounds share a common sulfonamide functional group, this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties . Similar compounds include:
Sulfamethazine: Used primarily in veterinary medicine as an antibacterial agent.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Properties
Molecular Formula |
C6H8N2O3S |
---|---|
Molecular Weight |
188.21 g/mol |
IUPAC Name |
1-methyl-6-oxopyridine-2-sulfonamide |
InChI |
InChI=1S/C6H8N2O3S/c1-8-5(9)3-2-4-6(8)12(7,10)11/h2-4H,1H3,(H2,7,10,11) |
InChI Key |
WCNGWZSKVSIOGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC=C1S(=O)(=O)N |
Origin of Product |
United States |
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